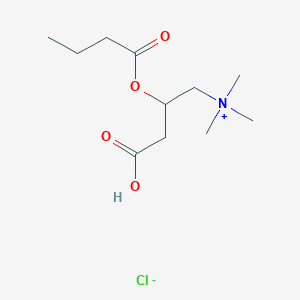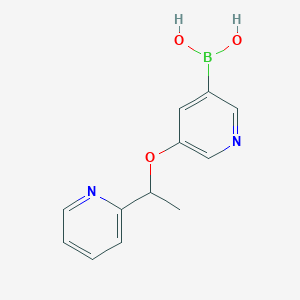![molecular formula C7H5Cl2N3 B13900855 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods used to synthesize pyrazolopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazolopyridines, while coupling reactions can result in the formation of biaryl compounds .
科学的研究の応用
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe to understand biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex . This inhibition can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: This compound has a similar fused ring structure but with different substituents and nitrogen positions.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another similar compound with a triazole ring fused to the pyrazolopyrimidine structure.
Uniqueness
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is unique due to the presence of chlorine atoms at positions 4 and 6, which can significantly influence its chemical reactivity and biological activity. The methyl group at position 2 also contributes to its distinct properties compared to other pyrazolopyridines .
特性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC名 |
4,6-dichloro-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-4-5(8)2-6(9)10-7(4)11-12/h2-3H,1H3 |
InChIキー |
LONNTONSQMIZLH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=CC(=NC2=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


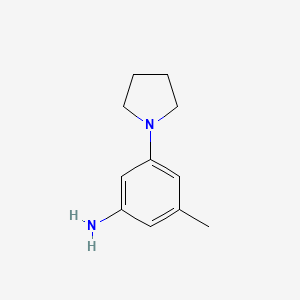

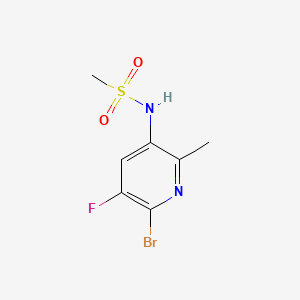
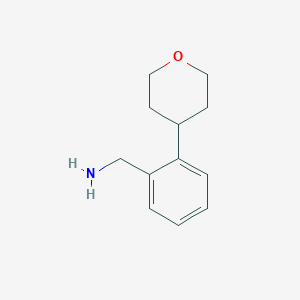
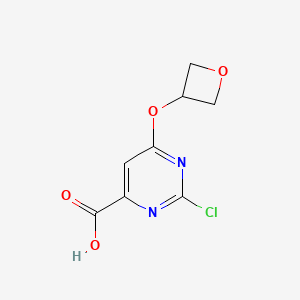
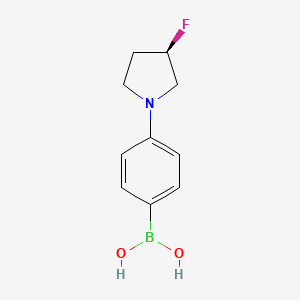

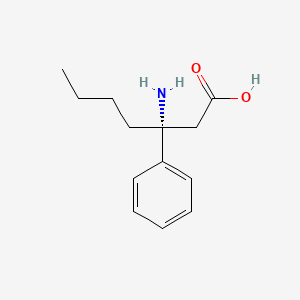
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)
